molecular formula C21H20FNO2 B2519381 5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one CAS No. 338793-13-8

5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one

Cat. No.: B2519381
CAS No.: 338793-13-8
M. Wt: 337.394
InChI Key: QYOVIQBZEFMAPV-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one is a complex organic compound that features a fluorophenyl group, a hydroxy group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with a cyclohexenone derivative and introduce the fluorophenyl group through a Friedel-Crafts acylation reaction. The hydroxy group can be introduced via a hydroxylation reaction, and the tetrahydroisoquinoline moiety can be added through a Pictet-Spengler reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce a fully saturated cyclohexane derivative.

Scientific Research Applications

5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in drug discovery research.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
  • 5-(4-Methylphenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one

Uniqueness

The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c22-16-7-5-13(6-8-16)15-11-18(24)20(19(25)12-15)21-17-4-2-1-3-14(17)9-10-23-21/h1-8,15,21,23-24H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOVIQBZEFMAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=C(CC(CC3=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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